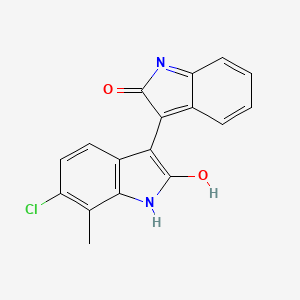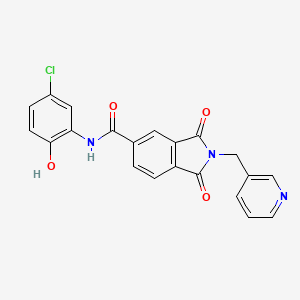![molecular formula C24H21N3O5 B4112545 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4112545.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Vue d'ensemble
Description
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide, also known as BMS-345541, is a small molecule inhibitor that targets the IκB kinase (IKK) complex. The IKK complex is a key regulator of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation, immunity, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide works by selectively inhibiting the IKK complex, which is a key regulator of the NF-κB pathway. The NF-κB pathway plays a critical role in the regulation of inflammation, immunity, and cell survival. When activated, the IKK complex phosphorylates IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of genes involved in inflammation and cell survival. By inhibiting the IKK complex, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide blocks the activation of the NF-κB pathway, leading to reduced inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide inhibits the growth and survival of cancer cells, induces apoptosis, and reduces the expression of genes involved in cell proliferation and survival. In autoimmune disorders, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide reduces the production of pro-inflammatory cytokines, inhibits the activation of immune cells, and alleviates disease symptoms. In inflammatory diseases, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide reduces inflammation and tissue damage, and promotes tissue repair and regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has high specificity and potency for the IKK complex. It has been extensively studied in various disease models, and its mechanism of action is well understood. However, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide also has some limitations. It has poor solubility in water, which can limit its use in some experiments. It can also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide. One direction is to explore its potential therapeutic applications in other diseases, such as metabolic disorders, neurodegenerative diseases, and infectious diseases. Another direction is to investigate its combination with other drugs and therapies to enhance its efficacy and reduce side effects. Additionally, further studies are needed to understand its pharmacokinetics and pharmacodynamics, and to develop more potent and selective inhibitors of the IKK complex.
Applications De Recherche Scientifique
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway, which is often overactivated in cancer cells. In autoimmune disorders, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate disease symptoms in animal models. In inflammatory diseases, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been shown to reduce inflammation and tissue damage in animal models.
Propriétés
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-23(17-5-2-1-3-6-17)21-16-19(9-10-22(21)26-11-13-32-14-12-26)25-24(29)18-7-4-8-20(15-18)27(30)31/h1-10,15-16H,11-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPAJSVEZEVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112463.png)


![1-[(2,4,5-trichlorophenoxy)acetyl]azepane](/img/structure/B4112497.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide)](/img/structure/B4112507.png)
![1-(4-fluorophenyl)-4-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4112513.png)

![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B4112527.png)
![2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4112531.png)
![ethyl {2-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetate](/img/structure/B4112533.png)
![2-{4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112544.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4112554.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(4-morpholinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4112556.png)
![6-amino-4-(2-fluorophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112564.png)